molecular formula C10H18N2O5 B15236987 (S)-2-((Methoxycarbonyl)amino)-4-morpholinobutanoic acid

(S)-2-((Methoxycarbonyl)amino)-4-morpholinobutanoic acid

Cat. No.: B15236987
M. Wt: 246.26 g/mol
InChI Key: ZFRVCIWKXAZBBJ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((Methoxycarbonyl)amino)-4-morpholinobutanoic acid is a chiral amino acid derivative It is characterized by the presence of a morpholine ring, a methoxycarbonyl group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Methoxycarbonyl)amino)-4-morpholinobutanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral amino acid.

    Protection of the Amino Group: The amino group is protected using a methoxycarbonyl group to prevent unwanted reactions.

    Formation of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction.

    Final Deprotection and Purification: The protecting groups are removed, and the compound is purified using techniques such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

    Continuous Flow Chemistry: Employing continuous flow chemistry to enhance reaction efficiency and yield.

    Automated Purification Systems: Using automated systems for purification to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Methoxycarbonyl)amino)-4-morpholinobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

(S)-2-((Methoxycarbonyl)amino)-4-morpholinobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-4-morpholinobutanoic acid involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating certain enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((Methoxycarbonyl)amino)-4-piperidinobutanoic acid: Similar structure but with a piperidine ring instead of a morpholine ring.

    (S)-2-((Methoxycarbonyl)amino)-4-pyrrolidinobutanoic acid: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

(S)-2-((Methoxycarbonyl)amino)-4-morpholinobutanoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

(2S)-2-(methoxycarbonylamino)-4-morpholin-4-ylbutanoic acid

InChI

InChI=1S/C10H18N2O5/c1-16-10(15)11-8(9(13)14)2-3-12-4-6-17-7-5-12/h8H,2-7H2,1H3,(H,11,15)(H,13,14)/t8-/m0/s1

InChI Key

ZFRVCIWKXAZBBJ-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)N[C@@H](CCN1CCOCC1)C(=O)O

Canonical SMILES

COC(=O)NC(CCN1CCOCC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.